molecular formula C17H20N2O3 B11180047 3,4-diethoxy-N-(5-methylpyridin-2-yl)benzamide

3,4-diethoxy-N-(5-methylpyridin-2-yl)benzamide

Cat. No.: B11180047
M. Wt: 300.35 g/mol
InChI Key: KIPJATQRXQRPQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 3,4-diethoxy-N-(5-methylpyridin-2-yl)benzamide typically involves the reaction of 3,4-diethoxybenzoic acid with 5-methyl-2-aminopyridine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Chemical Reactions Analysis

3,4-diethoxy-N-(5-methylpyridin-2-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(5-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound exhibits its effects through:

Comparison with Similar Compounds

3,4-diethoxy-N-(5-methylpyridin-2-yl)benzamide can be compared with other similar benzamide derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct chemical reactivity and biological activities.

Properties

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

3,4-diethoxy-N-(5-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C17H20N2O3/c1-4-21-14-8-7-13(10-15(14)22-5-2)17(20)19-16-9-6-12(3)11-18-16/h6-11H,4-5H2,1-3H3,(H,18,19,20)

InChI Key

KIPJATQRXQRPQW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=NC=C(C=C2)C)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.